1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-tricyclo(3.3.1.13,7)dec-2-yl-

Catalog No.
S14327666
CAS No.
67846-02-0
M.F
C18H15Cl4NO2
M. Wt
419.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-...

CAS Number

67846-02-0

Product Name

1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-tricyclo(3.3.1.13,7)dec-2-yl-

IUPAC Name

2-(2-adamantyl)-4,5,6,7-tetrachloroisoindole-1,3-dione

Molecular Formula

C18H15Cl4NO2

Molecular Weight

419.1 g/mol

InChI

InChI=1S/C18H15Cl4NO2/c19-12-10-11(13(20)15(22)14(12)21)18(25)23(17(10)24)16-8-2-6-1-7(4-8)5-9(16)3-6/h6-9,16H,1-5H2

InChI Key

KEEUXWVQBUEGFG-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)C3N4C(=O)C5=C(C4=O)C(=C(C(=C5Cl)Cl)Cl)Cl

1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-tricyclo(3.3.1.13,7)dec-2-yl- is a complex organic compound characterized by its unique structural features and halogenated isoindole core. The molecular formula of this compound is C18H15Cl4NO2, with a molecular weight of approximately 416.99 g/mol. The presence of four chlorine atoms and a tricyclic structure contributes to its distinctive chemical properties and potential biological activities .

Typical of isoindoles and chlorinated compounds. Key reactions include:

  • Electrophilic Aromatic Substitution: The chlorine substituents can facilitate electrophilic substitution reactions at the aromatic rings.
  • Nucleophilic Substitution: The presence of the isoindole nitrogen allows for nucleophilic attack, potentially leading to the formation of derivatives.
  • Reduction Reactions: The carbonyl groups in the isoindole moiety can be reduced to alcohols or amines under appropriate conditions.

Research indicates that compounds with isoindole structures often exhibit significant biological activities, including:

  • Antimicrobial Properties: Some studies suggest that halogenated isoindoles possess antimicrobial effects against various pathogens.
  • Anticancer Activity: Certain derivatives have shown promise in inhibiting cancer cell proliferation in vitro.
  • Neuroprotective Effects: Isoindole derivatives may have neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.

Synthesis of 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-tricyclo(3.3.1.13,7)dec-2-yl- can be achieved through several methods:

  • Halogenation of Isoindole Derivatives: Starting from a parent isoindole compound, chlorination can be performed using chlorine gas or chlorinating agents under controlled conditions.
  • Cyclization Reactions: Tricyclic structures can be formed through cyclization reactions involving appropriate precursors and catalysts.
  • Multi-step Synthesis: Involves several synthetic steps including functional group modifications and purification processes.

The unique properties of this compound make it suitable for various applications:

  • Pharmaceutical Development: Potential as a lead compound in drug discovery due to its biological activities.
  • Material Science: Used in the development of advanced materials owing to its structural stability and reactivity.
  • Agricultural Chemistry: Possible applications as a pesticide or herbicide given its antimicrobial properties.

Studies focusing on the interactions of 1H-Isoindole-1,3(2H)-dione with biological targets are crucial for understanding its mechanism of action. Interaction studies may include:

  • Binding Affinity Assessments: Evaluating how well the compound binds to specific proteins or enzymes.
  • Cellular Uptake Studies: Investigating how effectively the compound is taken up by cells and its subsequent effects on cellular functions.
  • Toxicological Assessments: Understanding the safety profile through studies on cytotoxicity and potential side effects.

Several compounds share structural similarities with 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-tricyclo(3.3.1.13,7)dec-2-yl-. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
4,5,6,7-TetrachloroisoindoleC14H8Cl4N2OLacks tricyclic structure; used in dye synthesis
N-HydroxyethylphthalimideC10H9NO3Contains hydroxyethyl group; used as an intermediate in organic synthesis
4-ChloroisoindoleC8H6ClNSimpler structure; studied for its reactivity and biological activity

The uniqueness of 1H-Isoindole-1,3(2H)-dione lies in its complex tricyclic framework combined with multiple chlorine substitutions, which may enhance its biological activity compared to simpler derivatives.

Through this comprehensive overview, it is evident that 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-tricyclo(3.3.1.13,7)dec-2-yl- is a compound of significant interest in both chemical research and potential applications across various fields.

XLogP3

5.8

Hydrogen Bond Acceptor Count

2

Exact Mass

418.982739 g/mol

Monoisotopic Mass

416.985689 g/mol

Heavy Atom Count

25

General Manufacturing Information

1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-tricyclo[3.3.1.13,7]dec-2-yl-: INACTIVE

Dates

Last modified: 08-10-2024

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